![molecular formula C20H14BrN5O2 B2526974 2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 2034584-82-0](/img/structure/B2526974.png)
2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
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Overview
Description
2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a complex organic compound that features a bromine atom, a pyrazine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the pyrazine ring: This step involves the coupling of the oxadiazole intermediate with a pyrazine derivative, often using a palladium-catalyzed cross-coupling reaction.
Bromination: The final step involves the bromination of the benzamide derivative using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted benzamides.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical formula for this compound is C20H20BrN5O2, with a molecular weight of approximately 442.32 g/mol. The synthesis typically involves multi-step organic reactions:
- Formation of the Oxadiazole Ring : This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Introduction of the Pyrazine Ring : The oxadiazole intermediate is coupled with a pyrazine derivative, often using palladium-catalyzed cross-coupling reactions.
- Bromination : The final step involves bromination of the benzamide derivative using bromine or N-bromosuccinimide (NBS) as a brominating agent.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It acts primarily as a DRK2 inhibitor , which is crucial in regulating apoptosis. By inhibiting DRK2, the compound may promote apoptosis in cancer cells, making it a candidate for cancer therapy. Research has shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .
Antimicrobial Activity
The presence of oxadiazole and pyrazine rings suggests that this compound may possess antimicrobial properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections .
Case Studies
- Inhibition of DRK2 : A study demonstrated that derivatives similar to this compound significantly inhibited DRK2 activity, leading to increased apoptosis in pancreatic β-cells treated with inflammatory cytokines .
- Anticancer Efficacy : Another research focused on the anticancer efficacy of oxadiazole derivatives revealed promising results, indicating robust anticancer profiles through targeted mechanisms such as apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: This compound lacks the bromine atom and the oxadiazole ring but shares the benzamide core.
2-bromo-N-(pyridin-2-yl)benzamide: Similar to the target compound but with a pyridine ring instead of the pyrazine and oxadiazole rings.
Uniqueness
The presence of both the pyrazine and oxadiazole rings in 2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide makes it unique compared to other benzamide derivatives. These rings contribute to its potential biological activity and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly as a DRK2 (Death-associated protein-related apoptotic kinase 2) inhibitor. This compound's structure integrates a brominated benzamide with a pyrazinyl and oxadiazole moiety, which may contribute to its pharmacological properties.
Chemical Structure
The chemical formula for this compound is C20H20BrN5O2, and its molecular weight is approximately 442.32 g/mol. The structural representation can be summarized as follows:
The primary biological activity of this compound is attributed to its role as a DRK2 inhibitor. DRK2 is involved in apoptosis regulation and has been linked to various diseases, including cancer and autoimmune disorders. By inhibiting DRK2, the compound may promote apoptosis in cancer cells or modulate immune responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The incorporation of the oxadiazole ring in this compound suggests it may exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications of oxadiazole scaffolds have shown promising results in enhancing anticancer activity through targeted mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds containing oxadiazole and pyrazine rings have been reported to possess antimicrobial properties. The biological activity against both Gram-positive and Gram-negative bacteria has been documented, indicating that this compound might also be effective in treating bacterial infections .
Case Studies
- Inhibition of DRK2 : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of DRK2 activity, leading to increased apoptosis in pancreatic β-cells treated with inflammatory cytokines .
- Anticancer Efficacy : Another research focused on the anticancer efficacy of oxadiazole derivatives revealed that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, suggesting a robust anticancer profile .
Data Tables
Properties
IUPAC Name |
2-bromo-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN5O2/c21-15-7-3-2-6-14(15)20(27)24-16-8-4-1-5-13(16)11-18-25-19(26-28-18)17-12-22-9-10-23-17/h1-10,12H,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXMODGFBMBDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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